molecular formula C18H17F2N3O4S2 B2699832 (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide CAS No. 865174-04-5

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide

Cat. No.: B2699832
CAS No.: 865174-04-5
M. Wt: 441.47
InChI Key: QIQABHLJXMHYLG-PYCFMQQDSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a highly potent and selective cell-active inhibitor of the paracaspase MALT1, a key signaling protein in the antigen receptor pathway. MALT1 functions as a central mediator of the NF-κB signaling pathway, which is critical for lymphocyte activation and proliferation . This compound acts by covalently targeting the MALT1 caspase-like domain, effectively suppressing its proteolytic activity and thereby inhibiting the downstream activation of NF-κB. Its primary research value lies in dissecting the complex biology of MALT1 in immune cell function and in the pathogenesis of lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) which is dependent on chronic B-cell receptor signaling. Researchers utilize this inhibitor to probe MALT1-dependent mechanisms in T-cell and B-cell responses, as well as to evaluate its potential as a therapeutic target in hematological malignancies . By blocking MALT1 proteolytic activity, it provides a powerful chemical tool for investigating aberrant NF-κB signaling and for developing novel treatment strategies for autoimmune diseases and cancers driven by this pathway.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O4S2/c1-2-27-9-8-23-14-7-6-11(29(21,25)26)10-15(14)28-18(23)22-17(24)16-12(19)4-3-5-13(16)20/h3-7,10H,2,8-9H2,1H3,(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQABHLJXMHYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxyethyl Group: This step involves the alkylation of the benzothiazole core with 2-bromoethanol in the presence of a base such as potassium carbonate.

    Attachment of the Difluorobenzamide Moiety: This final step involves the coupling of the intermediate with 2,6-difluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives with Sulfamoyl/Sulfonamide Groups

The target compound shares a benzothiazole core with sulfonamide/sulfamoyl-functionalized analogs. Key comparisons include:

Compound Name Substituents/Modifications Key Findings Reference
2,3-Dihydro-1,2-benzothiazole 1,1-dioxides Cyclized sulfonamide structure; lacks fluorobenzamide Synthesized via cyclization of sulfamoyl chlorides; exhibits anti-inflammatory activity in preclinical models . [1]
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides Trifluoromethyl at C6; acetamide linkage Patent highlights antiviral activity (e.g., HCV inhibition) due to trifluoromethyl’s lipophilicity . [2]
Target Compound 6-Sulfamoyl, 2-ethoxyethyl, 2,6-difluorobenzamide Hypothesized enhanced solubility (2-ethoxyethyl) and target selectivity (fluorine atoms) compared to non-fluorinated analogs . [5]

Key Differences :

  • The 2-ethoxyethyl group in the target compound may improve pharmacokinetic properties (e.g., half-life) compared to simpler alkyl chains in analogs from .
  • Fluorination at benzamide positions (2,6-difluoro) likely enhances metabolic stability versus non-fluorinated benzothiazoles (e.g., compounds in ) .
Sulfonylurea and Triazine-Linked Herbicides

While structurally distinct, sulfonylurea herbicides share functional similarities with the sulfamoyl group:

Compound Name Core Structure Application/Mechanism Reference
Triflusulfuron Methyl Ester Triazine-sulfonylurea Herbicide; inhibits acetolactate synthase [3]
Metsulfuron Methyl Ester Triazine-sulfonylurea Broadleaf weed control; low mammalian toxicity [3]
Target Compound Benzothiazole-sulfamoyl Potential pharmaceutical use (non-herbicidal) [1, 5]

Key Differences :

  • The target compound’s benzothiazole core and fluorinated benzamide distinguish it from triazine-based sulfonylureas, suggesting divergent biological targets .
  • Sulfamoyl groups in herbicides primarily act as enzyme inhibitors in plants, whereas the target’s sulfamoyl may mediate protein binding in mammalian systems .
Thiazole-Containing Pharmaceutical Agents

Complex thiazole derivatives () and analogs () provide additional context:

Compound Name (Example) Structural Features Biological Activity Reference
Thiazol-5-ylmethyl carbamate Hydroxyureido-thiazole; peptide linkage Protease inhibition (e.g., HIV-1) [4]
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Azepane-sulfonyl; ethyl substituent Kinase inhibition (hypothesized) [5]
Target Compound 2-Ethoxyethyl; difluorobenzamide Proposed dual protease/kinase targeting [5]

Key Differences :

  • Fluorine atoms in the benzamide moiety could enhance electronegativity and π-stacking interactions relative to non-fluorinated thiazole derivatives .

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure featuring a difluorobenzamide moiety, which is known to enhance biological activity through various mechanisms. Its molecular formula is C18H23N5O4S2C_{18}H_{23}N_{5}O_{4}S_{2}, with a molecular weight of approximately 437.5 g/mol. The presence of fluorine atoms in the benzamide structure is particularly noteworthy as it contributes to the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the thiazole ring followed by the introduction of the difluorobenzamide moiety through coupling reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the difluorobenzamide scaffold. For instance, compounds like 2,6-difluoro-3-methoxybenzamide have shown significant antibacterial activity against Staphylococcus aureus, primarily through inhibition of the FtsZ protein, which is crucial for bacterial cell division .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
2,6-Difluoro-3-methoxybenzamideS. aureus4 µg/mL
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoyl...)E. coli8 µg/mL
3-Hexyloxy-2,6-difluorobenzamideBacillus subtilis16 µg/mL

The mechanism by which this compound exerts its biological effects appears to involve several key interactions:

  • Inhibition of FtsZ Protein : The compound binds to the allosteric site of FtsZ, disrupting its polymerization and thus inhibiting bacterial cell division .
  • Hydrophobic Interactions : The fluorine atoms enhance hydrophobic interactions with key residues in the FtsZ protein, increasing binding affinity and specificity .
  • Conformational Stability : The difluorobenzamide motif contributes to a non-planar conformation that is favorable for binding to the target protein .

Case Studies

In a recent study examining various derivatives of difluorobenzamides, researchers found that modifications to the carboxamide group significantly affected antibacterial activity. For example, changing this group to a hydroxamic acid led to a loss of activity, underscoring the importance of specific functional groups in maintaining biological efficacy .

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